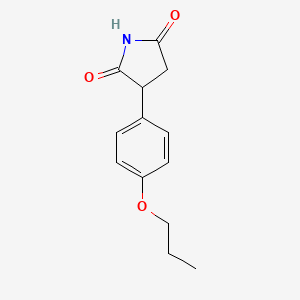
3-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as PPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPD is a derivative of thalidomide, a drug that was initially introduced as a sedative but was later found to cause severe birth defects. However, PPD does not have the same teratogenic effects as thalidomide and has shown promise in treating various diseases.
Mécanisme D'action
The exact mechanism of action of 3-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Orientations Futures
There are several future directions for research on 3-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective effects and may have the potential to slow or halt the progression of these diseases. Another area of interest is the development of this compound analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Overall, this compound is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic properties.
Méthodes De Synthèse
3-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of ammonium acetate. The resulting product is then cyclized using sodium ethoxide to obtain this compound.
Applications De Recherche Scientifique
3-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in various inflammatory conditions. This compound has also been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
3-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-7-17-10-5-3-9(4-6-10)11-8-12(15)14-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUMXPMEIFGRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

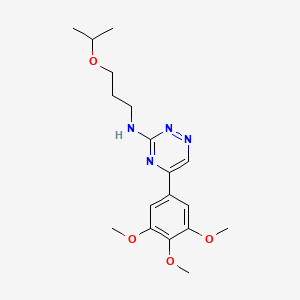
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)
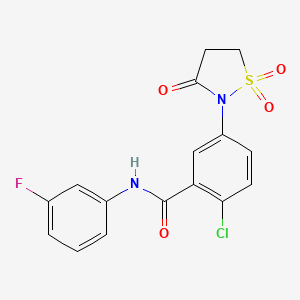
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)

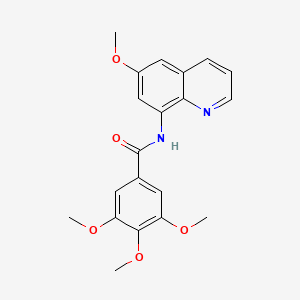
![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014391.png)

![methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
![diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)
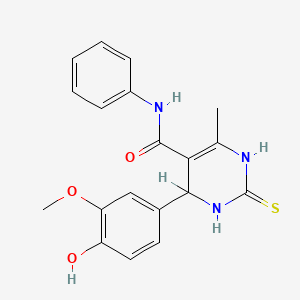
![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)
![2-{[5-(2,4-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5014442.png)